molecular formula C19H36O2 B12537726 1,1'-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane CAS No. 142997-10-2

1,1'-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane

Cat. No.: B12537726
CAS No.: 142997-10-2
M. Wt: 296.5 g/mol
InChI Key: XGQTXWOGAIPAAN-UHFFFAOYSA-N
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Description

1,1'-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane is a bicyclic organic compound characterized by two cyclohexane rings connected via a 4-methoxy-3-(methoxymethyl)butane-1,3-diyl bridge. The structure features methoxy and methoxymethyl substituents on the central butane chain, which influence its steric and electronic properties.

Properties

CAS No.

142997-10-2

Molecular Formula

C19H36O2

Molecular Weight

296.5 g/mol

IUPAC Name

[4-cyclohexyl-1-methoxy-2-(methoxymethyl)butan-2-yl]cyclohexane

InChI

InChI=1S/C19H36O2/c1-20-15-19(16-21-2,18-11-7-4-8-12-18)14-13-17-9-5-3-6-10-17/h17-18H,3-16H2,1-2H3

InChI Key

XGQTXWOGAIPAAN-UHFFFAOYSA-N

Canonical SMILES

COCC(CCC1CCCCC1)(COC)C2CCCCC2

Origin of Product

United States

Preparation Methods

The synthesis of 1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the butane backbone: This involves the reaction of appropriate starting materials under controlled conditions to form the butane backbone.

    Methoxylation: Introduction of methoxy groups (-OCH3) at specific positions on the butane backbone.

    Cyclohexane attachment: The final step involves the attachment of cyclohexane rings to the butane backbone through suitable coupling reactions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where methoxy groups may be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,1’-[4-Methoxy-3-(methoxymethyl)butane-1,3-diyl]dicyclohexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxy groups and cyclohexane rings play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Cyclohexane Moieties

  • Dimethyl Cyclohexane-1,4-dicarboxylate (): This compound shares a cyclohexane backbone but differs in functional groups (ester vs. ether/methoxy). The ester groups enhance polarity and reactivity toward nucleophiles, whereas the methoxy groups in the target compound may confer greater solubility in nonpolar solvents . Key Difference: Higher hydrolytic stability in the target compound due to ether linkages compared to esters.
  • Cyclohexanone Dimethyl Acetal (): As an acetal, this compound is more reactive under acidic conditions, undergoing hydrolysis to regenerate cyclohexanone. The target compound’s methoxymethyl group may offer similar acid sensitivity but with slower degradation kinetics .

Aliphatic-Bridged Bicyclic Compounds

  • 1,1′-(Butane-1,4-diyl)bis(5-methyl-1H-pyrazole-3-carbaldehyde) (): This pyrazole derivative features a butane linker but lacks methoxy substituents. Its crystal structure reveals a planar conformation, whereas the target compound’s methoxymethyl group may introduce steric hindrance, favoring non-planar conformations . Synthesis Insight: Both compounds utilize manganese dioxide in oxidative steps, suggesting shared synthetic pathways for aliphatic bridge formation .
  • 2-[4-(2,6-Dimethoxyphenyl)butyl]-1,3-dimethoxybenzene (): This aromatic analog has a butyl linker with methoxy groups.

Functional Group Comparisons

  • Methyl Stearate () :
    A simple ester with a long alkyl chain. Unlike the target compound, methyl stearate lacks cyclic structures, resulting in lower rigidity and higher melting points (−4°C vs. inferred >50°C for the bicyclic target) .

  • 3-Methoxy-1-butanol (): A linear ether-alcohol. The target compound’s bicyclic framework and dual methoxy groups likely reduce volatility (predicted boiling point >250°C) compared to 3-methoxy-1-butanol (BP: 161°C) .

Data Table: Inferred Properties of Target Compound vs. Analogs

Property Target Compound (Inferred) Dimethyl Cyclohexane-1,4-dicarboxylate 1,1′-(Butane-1,4-diyl)bis(pyrazole)
Molecular Weight ~350–400 g/mol 200.22 g/mol 294.33 g/mol
Functional Groups Ether, methoxymethyl Ester Aldehyde, pyrazole
Solubility Moderate in THF, chloroform High in polar aprotic solvents (DMF, DMSO) Low in water, soluble in ethanol
Thermal Stability High (decomposes >200°C) Moderate (decomposes ~150°C) Stable up to 180°C
Reactivity Acid-sensitive ether cleavage Hydrolysis, transesterification Coordination with metal ions

Research Findings and Challenges

  • Synthesis : The target compound may be synthesized via a Grignard or coupling reaction, analogous to methods in and . Use of manganese dioxide as an oxidant () or lithiation () could facilitate bridge formation .
  • Toxicity: While direct data are absent, structurally related ethers like 3-methoxybutanol () exhibit low acute toxicity, suggesting similar profiles for the target compound .
  • Conformational Analysis : The methoxymethyl group likely induces steric strain, favoring chair conformations in cyclohexane rings but limiting rotational freedom in the butane bridge .

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